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A comprehensive review of clinical trial data for Talactoferrin Alfa, a recombinant form of

human lactoferrin, reveals a stark contrast in its therapeutic potential between sepsis and

cancer. While early-phase trials in both indications showed promise, late-stage results diverged

significantly, leading to the discontinuation of its development for severe sepsis and a re-

evaluation of its role in oncology. This guide provides an objective comparison of Talactoferrin
Alfa's performance, supported by experimental data and methodological details for

researchers, scientists, and drug development professionals.

Executive Summary
Talactoferrin Alfa, an oral immunomodulatory agent, demonstrated conflicting outcomes in

clinical trials. In the treatment of severe sepsis, an initial Phase II study indicated a significant

reduction in mortality. However, a subsequent, larger Phase II/III trial was terminated due to

futility and potential harm, with data showing an increased mortality rate in the treatment group.

[1] Conversely, in oncology, particularly non-small cell lung cancer (NSCLC), Phase II trials

suggested promising anti-tumor activity, improving response rates and survival.[2][3][4] Despite

this, a pivotal Phase III trial in a similar patient population failed to confirm these benefits,

showing no improvement in overall survival compared to placebo.[5] This comparative analysis

synthesizes the available data to provide a clear overview of its divergent clinical journey.
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Initial optimism for Talactoferrin Alfa in severe sepsis was fueled by a Phase II study that

suggested a substantial survival benefit. The proposed mechanism centered on its ability to

maintain gastrointestinal mucosal barrier integrity and modulate the inflammatory response.[6]

[7] However, these promising findings were not replicated in a larger, confirmatory trial.

Quantitative Data: Clinical Trial Outcomes in Severe
Sepsis

Trial
Identifier
& Phase

Patient
Populatio
n

N
Treatmen
t Arm

Comparat
or Arm
(Placebo)

Primary
Endpoint:
28-Day
All-Cause
Mortality

p-value

NCT00630

656 (Phase

II)[6]

Adults with

severe

sepsis

194 14.4% 26.9% 0.052

OASIS -

NCT01273

779 (Phase

II/III)[1]

Adults with

severe

sepsis

305 24.8% 17.8% 0.117

The OASIS trial was terminated early for futility and safety concerns, as in-hospital and 3-

month mortality rates were significantly higher in the talactoferrin group.[1]

Experimental Protocol: OASIS Phase II/III Sepsis Trial
(NCT01273779)

Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase II/III study

conducted at 77 centers across 10 countries.[1]

Patient Population: Adult patients (>18 years) admitted with severe sepsis who were

receiving antimicrobial therapy and were able to receive enteral medication.[1][8]

Intervention: Patients were randomized to receive either Talactoferrin Alfa (1.5 g in 15 mL)

or a matching placebo.[1]
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Dosing Regimen: The intervention was administered orally or via another enteral route three

times a day for up to 28 days or until discharge from the ICU.[1]

Primary Endpoint: 28-day all-cause mortality.[1]

Key Exclusion Criteria: Pregnancy, severe congestive heart failure, known severe HIV

infection, severe burns, high-dose immunosuppressant therapy, and imminent death.[8]

Comparative Efficacy in Cancer
In oncology, Talactoferrin Alfa was investigated as an agent that could stimulate a systemic

anti-tumor immune response. The proposed mechanism involves oral administration leading to

the activation of immune cells within the gut-associated lymphoid tissue (GALT).[2][3] This was

theorized to result in the maturation of dendritic cells and the subsequent activation of Natural

Killer (NK) cells and CD8+ T-lymphocytes to target and kill tumor cells.[2][3][9]

Quantitative Data: Clinical Trial Outcomes in Non-Small
Cell Lung Cancer (NSCLC)
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Trial &
Phase

Patient
Population

Treatment
Key
Efficacy
Endpoints

Result
(Talactoferri
n vs.
Placebo/Co
ntrol)

p-value

Phase II

(First-Line)[2]

[3]

Advanced

NSCLC

Talactoferrin

+

Carboplatin/P

aclitaxel

Response

Rate (RR)

47% vs. 29%

(in evaluable

patients)

0.05

Median

Progression-

Free Survival

(PFS)

7.0 months

vs. 4.2

months

Not specified

Phase II

(Second/Thir

d-Line

Monotherapy)

[2][4][10]

Advanced

NSCLC

(failed prior

chemo)

Talactoferrin

Monotherapy

Median

Overall

Survival (OS)

6.1 months

vs. 3.7

months

0.04

FORTIS-M

(Phase III

Monotherapy)

[5]

Advanced

NSCLC

(failed ≥2

prior

regimens)

Talactoferrin

Monotherapy

Median

Overall

Survival (OS)

7.5 months

vs. 7.7

months

0.66

Experimental Protocol: Phase II Second/Third-Line
NSCLC Monotherapy Trial

Study Design: A double-blind, placebo-controlled Phase II trial.[4]

Patient Population: 100 patients with Stage IIIB/IV NSCLC whose cancer had progressed

after one or two prior chemotherapy regimens.[4][10]

Intervention: Patients were randomized to receive either oral Talactoferrin Alfa (1.5 g) or a

matching placebo, administered twice daily.[4][10]
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Dosing Regimen: Treatment was administered in 14-week cycles, consisting of 12 weeks of

treatment followed by a 2-week break, for up to three cycles or until disease progression.[4]

[10]

Primary Endpoint: Overall Survival (OS).[4]

Secondary Endpoints: Progression-Free Survival (PFS), disease control rate, and safety.[10]

Mechanism of Action & Experimental Workflow
Visualizations
To illustrate the underlying biological rationale and experimental designs, the following

diagrams are provided.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.biospace.com/agennix-s-oral-talactoferrin-alfa-improves-overall-survival-in-patients-with-refractory-non-small-cell-lung-cancer
https://pubmed.ncbi.nlm.nih.gov/21969509/
https://www.biospace.com/agennix-s-oral-talactoferrin-alfa-improves-overall-survival-in-patients-with-refractory-non-small-cell-lung-cancer
https://pubmed.ncbi.nlm.nih.gov/21969509/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gastrointestinal Lumen & GALT

Systemic Circulation & Tumor Microenvironment

Oral Talactoferrin Alfa

M-Cells

Transport

Peyer's Patches

Immature
Dendritic Cells (DCs)

Recruitment

Mature DCs

Maturation &
Antigen Presentation

NK-T Cells

Activation

CD8+ T-Cells

Activation

Distant Tumor Cells

Infiltration & Attack Infiltration & Attack

Tumor Cell Death

Click to download full resolution via product page

Caption: Proposed immunomodulatory mechanism of Talactoferrin Alfa in cancer.
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Caption: Generalized workflow for Talactoferrin Alfa clinical trials.

Conclusion
The clinical development of Talactoferrin Alfa presents a tale of two divergent paths. In sepsis,

initial promise gave way to significant safety concerns, leading to the cessation of its

development for this indication. The data strongly suggest a lack of efficacy and potential for

harm in patients with severe sepsis.[1] In oncology, while early and mid-stage trials were

encouraging, the failure to meet the primary endpoint in a large Phase III NSCLC study

tempered expectations.[5]

For drug development professionals, the case of Talactoferrin Alfa underscores the critical

importance of robust, large-scale confirmatory trials. The contrasting results between Phase II

and Phase III studies in both sepsis and cancer highlight the challenges of translating early

signals of efficacy into definitive clinical benefits. Future research could explore if specific

patient subpopulations might benefit from its immunomodulatory effects, but its broad

application in either severe sepsis or advanced NSCLC is not supported by the current body of

evidence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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